![molecular formula C11H22O2Si B125276 4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one CAS No. 144193-95-3](/img/structure/B125276.png)
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one, commonly known as TBSO, is a chemical compound used in various scientific research applications. It is a highly reactive molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of TBSO is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in enzymes. This reaction can lead to the inhibition of enzyme activity, which may be responsible for its potential anticancer activity.
Effets Biochimiques Et Physiologiques
TBSO has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBSO in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, TBSO is highly toxic and must be handled with care.
Orientations Futures
There are several future directions for the use of TBSO in scientific research. One direction is the development of new synthetic methodologies using TBSO as a building block. Another direction is the investigation of TBSO as a potential anticancer agent, either alone or in combination with other compounds. Additionally, TBSO could be used as a tool for studying enzyme inhibition and developing new enzyme inhibitors. Finally, TBSO could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
TBSO can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Peterson reaction. The most common method for synthesizing TBSO is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of TBSO, the aldehyde used is pent-1-en-3-one, and the phosphonium ylide used is (tert-butyl)(dimethyl)silylmethylphosphine.
Applications De Recherche Scientifique
TBSO has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. TBSO has also been used in the development of new materials, such as polymers and nanomaterials. In medicinal chemistry, TBSO has been investigated for its potential as an anticancer agent and as a tool for studying enzyme inhibition.
Propriétés
Numéro CAS |
144193-95-3 |
|---|---|
Nom du produit |
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
Formule moléculaire |
C11H22O2Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
InChI |
InChI=1S/C11H22O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h8-9H,1H2,2-7H3 |
Clé InChI |
HXDUOOPPZPBNID-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
Synonymes |
4-([tert-Butyl(dimethyl)silyl]oxy)-1-penten-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



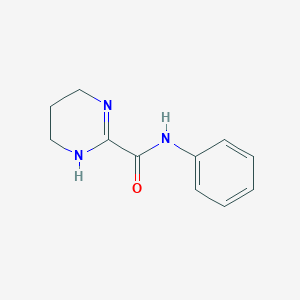

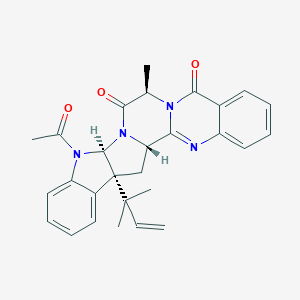
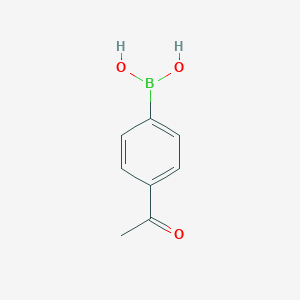

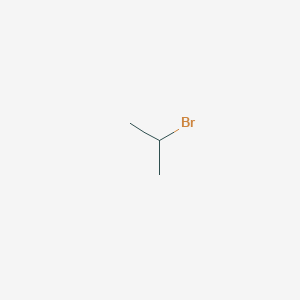
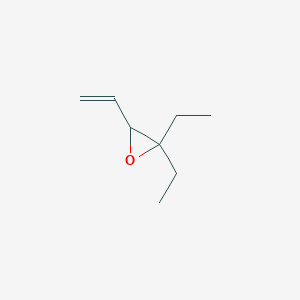

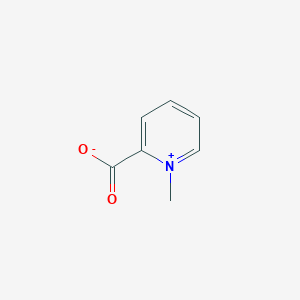
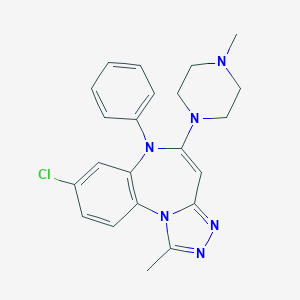
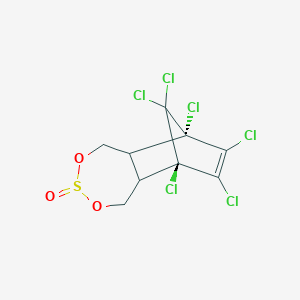
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
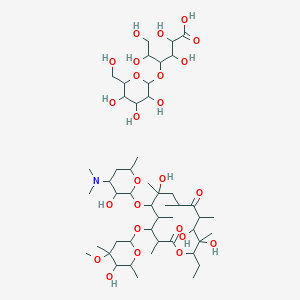
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)